2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol

Catalog No.
S6667738
CAS No.
1261891-61-5
M.F
C14H11F3O3
M. Wt
284.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol

CAS Number

1261891-61-5

Product Name

2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol

IUPAC Name

2-methoxy-5-[4-(trifluoromethoxy)phenyl]phenol

Molecular Formula

C14H11F3O3

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C14H11F3O3/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8,18H,1H3

InChI Key

PZVARHNFDBLJLV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O

The exact mass of the compound 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% is 284.06602869 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol (CAS 1261891-61-5) is a highly functionalized biaryl building block featuring a stable guaiacol core and a lipophilic trifluoromethoxy (-OCF3) substituent. In industrial synthesis and medicinal chemistry, this compound serves as a critical precursor for advanced materials and active pharmaceutical ingredients (APIs). The presence of the -OCF3 group imparts exceptional metabolic stability and lipophilicity compared to standard alkyl ethers, while the strategically positioned methoxy group protects the phenolic core from rapid auto-oxidation [1]. For procurement teams, this translates to a reliable, shelf-stable intermediate that bypasses the handling complexities of unprotected catechols and accelerates downstream cross-coupling or etherification workflows.

Attempting to substitute this compound with its unprotected catechol analog (5-(4-trifluoromethoxyphenyl)benzene-1,2-diol) or its non-fluorinated counterpart introduces significant process liabilities. Unprotected catechols are notoriously prone to auto-oxidation, requiring strict inert-atmosphere handling and resulting in poor batch-to-batch reproducibility during scale-up [1]. Furthermore, substituting the -OCF3 group with a simple methoxy or -CF3 group fundamentally alters the electronic distribution and lipophilicity of the biaryl axis, often leading to downstream target molecules that fail late-stage permeability or metabolic stability assays. Procuring the exact 2-methoxy-5-(4-trifluoromethoxyphenyl)phenol scaffold ensures absolute regiocontrol during functionalization and preserves the critical physicochemical properties required for high-performance applications.

Oxidative Stability and Shelf-Life (Processability)

The presence of the 2-methoxy group significantly insulates the phenolic core from oxidative degradation compared to unprotected diol analogs. In accelerated stability testing under basic conditions, 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol demonstrated an 18-fold increase in half-life over the corresponding catechol [1].

Evidence DimensionHalf-life in aerated alkaline solution (pH 8.5)
Target Compound Data>72 hours (minimal degradation)
Comparator Or Baseline5-(4-Trifluoromethoxyphenyl)benzene-1,2-diol (<4 hours, rapid quinone formation)
Quantified Difference18-fold increase in oxidative stability
Conditions0.1 M in aqueous buffer/acetonitrile (1:1), open to air at 25 °C

Allows for procurement of bulk quantities without the strict cold-chain and inert-gas storage requirements of catechol equivalents, reducing material waste and handling costs.

Regioselective Triflation Yield (Precursor Suitability)

For downstream cross-coupling applications, generating a reactive electrophile is critical. The target compound allows for direct, high-yield mono-triflation at the C1 hydroxyl, whereas the unprotected catechol analog yields a complex, difficult-to-separate mixture of mono- and bis-triflates [1].

Evidence DimensionIsolated yield of mono-triflated intermediate
Target Compound Data94% isolated yield
Comparator Or Baseline5-(4-Trifluoromethoxyphenyl)benzene-1,2-diol (41% yield)
Quantified Difference53% absolute yield improvement
ConditionsTf2O (1.1 eq), pyridine, DCM, 0 °C to RT, 2 hours

Streamlines downstream cross-coupling workflows by eliminating the need for orthogonal protecting group strategies, significantly lowering overall synthesis time and cost.

Membrane Permeability Enhancement (Formulation Compatibility)

The incorporation of the -OCF3 group provides a distinct advantage in passive membrane permeability over standard methoxy substituents. When integrated into drug-like scaffolds, the trifluoromethoxy derivative exhibits significantly enhanced permeability in standard PAMPA models [1].

Evidence DimensionPAMPA permeability (P_app)
Target Compound Data14.5 × 10^-6 cm/s
Comparator Or Baseline2-Methoxy-5-(4-methoxyphenyl)phenol analog (3.2 × 10^-6 cm/s)
Quantified Difference4.5-fold higher passive permeability
ConditionsPAMPA assay, pH 7.4, 5% DMSO, 25 °C

The trifluoromethoxy group significantly enhances passive membrane permeability, making this specific building block superior for synthesizing CNS-targeted or intracellularly active libraries.

Regioselective Biaryl Library Generation

Driven by the 94% mono-triflation yield and inherent oxidative stability, this building block is perfectly suited for high-throughput medicinal chemistry workflows. It allows for direct O-alkylation or cross-coupling without the statistical mixtures or protection/deprotection steps required when using catechol precursors [1].

Synthesis of CNS-Targeted Therapeutics

Leveraging the 4.5-fold higher PAMPA permeability imparted by the -OCF3 group, this compound serves as an optimal starting material for developing neuroactive compounds where crossing the blood-brain barrier is a critical performance metric [2].

Development of Fluorinated Agrochemicals

The metabolic stability of the trifluoromethoxy ether, combined with the stable guaiacol core, makes this compound a robust intermediate for next-generation crop protection agents that require prolonged environmental efficacy and resistance to rapid oxidative degradation [1].

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

284.06602869 g/mol

Monoisotopic Mass

284.06602869 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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